N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide
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Overview
Description
“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide” is a compound with the molecular formula C15H18N2O8 . It is a protein cross-linking compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H18N2O8/c18-11-1-2-12 (19)16 (11)6-8-24-10-9-23-7-5-15 (22)25-17-13 (20)3-4-14 (17)21/h1-2H,3-10H2 .Scientific Research Applications
Transformations in Acidic Media
Research has shown that acid-catalyzed transformations involving furan derivatives can lead to the opening of the furan ring and the formation of new heterocyclic systems. For instance, derivatives leading to pyrrolo[1,2-a][1,4]diazocine structures were synthesized and characterized, indicating the potential for creating novel compounds through ring modifications (Stroganova, Vasilin, & Krapivin, 2016).
Antimicrobial and Antioxidant Activities
Another area of application involves the synthesis of furan carboxamide derivatives with a focus on their antimicrobial and antioxidant properties. For example, a study on 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides revealed their potential in treating infections and combating oxidative stress (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Synthesis and Reactivity
The synthesis and reactivity of furan-containing compounds are crucial for developing new pharmaceuticals and materials. Research into the synthesis and properties of furan-fused heterocycles, such as benzothiazole derivatives, demonstrates the versatility of these compounds in creating diverse molecular architectures (Aleksandrov & El’chaninov, 2017).
Antibacterial Activities
The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its derivatives has been explored for their antibacterial activities, particularly against drug-resistant strains, highlighting the potential of furan derivatives in addressing antibiotic resistance (Siddiqa et al., 2022).
Analytical and Spectral Studies
Analytical and spectral studies of furan ring-containing organic ligands have been conducted to understand their chelating properties and antimicrobial activity, which could lead to the development of new therapeutic agents (Patel, 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-11-1-2-12(17)15(11)5-8-19-7-4-14-13(18)10-3-6-20-9-10/h3,6,9H,1-2,4-5,7-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVKQIXKKCHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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